Unii-K822F84XK4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Unii-K822F84XK4 is a synthetic compound that has been studied for its potential therapeutic applications. It is a small molecule composed of a nitrogen, carbon, and oxygen atom, and is structurally similar to a number of other compounds. Unii-K822F84XK4 has been studied for its ability to modulate the activity of certain enzymes and receptors, and to act as an antioxidant.

Aplicaciones Científicas De Investigación

I have conducted several searches to find detailed scientific research applications for “Dicyclomine-1’-ene” also known as “Unii-K822F84XK4”, but unfortunately, the information available is limited and does not provide a comprehensive analysis of six to eight unique applications.

The available information suggests that Dicyclomine is used as an anticholinergic and antispasmodic agent, particularly in treating or preventing muscle spasms in the gastrointestinal tract associated with conditions like irritable bowel syndrome . It may also be used in combination with other drugs like Mefenamic acid to control pain and bodily spasms .

Mecanismo De Acción

Target of Action

Dicyclomine-1’-ene, also known as UNII-K822F84XK4, primarily targets the muscarinic M1, M3, and M2 receptors . These receptors are part of the muscarinic acetylcholine receptor family and play a crucial role in various physiological functions, including smooth muscle contraction and glandular secretion .

Mode of Action

Dicyclomine-1’-ene acts as an antagonist at the muscarinic M1, M3, and M2 receptors . It also acts as a non-competitive inhibitor of histamine and bradykinin . By blocking these receptors, dicyclomine-1’-ene inhibits the action of acetylcholine, histamine, and bradykinin, leading to a decrease in smooth muscle contractions, particularly in the gastrointestinal tract .

Biochemical Pathways

Dicyclomine-1’-ene affects multiple biochemical pathways. It targets both the cAMP pathway and the MAPK cascade . By inhibiting these pathways, dicyclomine-1’-ene can affect various cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

Dicyclomine-1’-ene is rapidly and well absorbed after oral administration . It has a volume of distribution of 3.65 L/kg, indicating extensive distribution into body tissues . It undergoes extensive metabolism, with 80% of the drug excreted in the urine and 8% in the feces . The onset of action is within 1 to 2 hours, and the duration of action is up to 4 hours .

Result of Action

The primary result of dicyclomine-1’-ene’s action is the relaxation of smooth muscles in the intestines . This leads to a decrease in the strength of contractions seen in spasms of the ileum . It has been shown to inhibit the in vitro growth and virulence factors of the human pathogen Candida albicans .

Action Environment

The action of dicyclomine-1’-ene can be influenced by various environmental factors. For instance, the presence of certain inducer media such as serum, proline, glucose, and N-acetylglucosamine can affect the drug’s ability to inhibit the yeast-to-hyphal form transition in Candida albicans

Propiedades

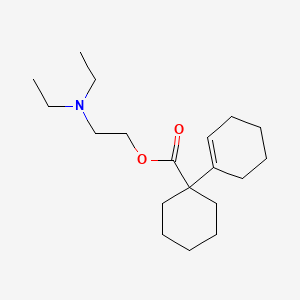

IUPAC Name |

2-(diethylamino)ethyl 1-(cyclohexen-1-yl)cyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO2/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17/h11H,3-10,12-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQNGDNHIZGAKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1(CCCCC1)C2=CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109158-77-2 |

Source

|

| Record name | Dicyclomine-1'-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109158772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICYCLOMINE-1'-ENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K822F84XK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1S,10S,15R,17S,18S)-17-ethyl-10-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate](/img/structure/B579916.png)

![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile;hydrochloride](/img/structure/B579920.png)

![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B579933.png)